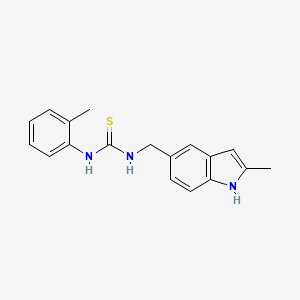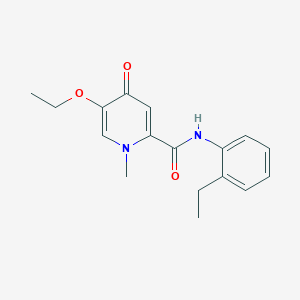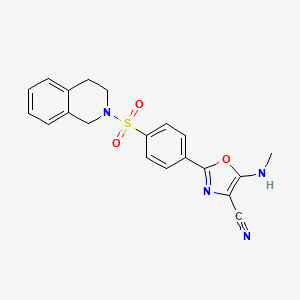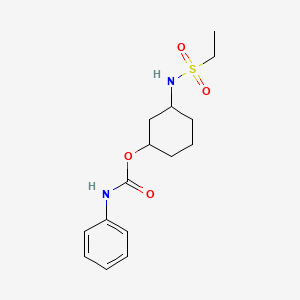
1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" is a urea derivative, which is a class of organic compounds known for their wide range of applications, including medicinal chemistry. Urea derivatives are often explored for their potential as bioactive molecules, particularly in the development of anticancer agents. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of the dimethylphenyl and phenoxyethyl groups.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from alkylanilines and derivatives of 4-phenylbutyric acid, with some showing significant cytotoxicity against human adenocarcinoma cells . Another related compound, 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, has been synthesized, and its structure was confirmed by crystallography . Additionally, reactions involving isocyanates and amines with an ibuprofen fragment have yielded ureas with potential as multitarget inhibitors . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of urea derivatives can be quite diverse, depending on the substituents attached to the urea moiety. For instance, the molecular structure of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea is stabilized by intramolecular hydrogen bonding, and the benzene ring forms a dihedral angle with the urea plane . This suggests that "this compound" may also exhibit specific geometric and electronic features that could influence its biological activity.
Chemical Reactions Analysis
Urea and its derivatives can undergo various chemical reactions. For example, urea and 1-methylurea can react with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a different type of compound, indicating that the substituents on the urea significantly influence its reactivity . These reactions are important for understanding the chemical behavior of "this compound" and how it might interact with other molecules or enzymes in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point and solubility . The electronic properties of the substituents, such as the electron-donating or withdrawing effects of the dimethylphenyl and phenoxyethyl groups, could also impact the compound's reactivity and interaction with biological targets. Understanding these properties is crucial for predicting the behavior of "this compound" in various environments, including its potential use as a therapeutic agent.
Scientific Research Applications
Molecular Structure and Computational Studies
Research on compounds with structural similarities to "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" emphasizes the importance of computational and structural analysis in understanding their properties. For instance, molecular structure and computational studies on dimethylphenyl-related compounds using density functional theory (DFT) reveal insights into their molecular geometry, intramolecular interactions, and potential for photochromic behavior and non-linear optical (NLO) properties. Such characteristics are essential for developing new materials with specific electronic and optical applications (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Antioxidant and Enzyme Inhibitory Properties
Compounds structurally related to "this compound" have been evaluated for their antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These properties are crucial for the development of therapeutic agents for treating diseases related to oxidative stress and enzyme dysfunction (Aksu, Özgeriş, Taslimi, Naderi, Gülçin, & Göksu, 2016).
Supramolecular Chemistry and Hydrogen Bonding
Research into the supramolecular assembly of bis(urea) compounds, including studies on hydrogen bonding and the formation of supramolecular structures, demonstrates the relevance of these compounds in materials science. The ability to form complex structures through hydrogen bonding makes them candidates for creating novel materials with designed properties, such as gels and capsules for drug delivery systems (Capacci-Daniel et al., 2015).
Urea-Based Ligands in Anion Coordination Chemistry
The study of urea-based ligands and their role in anion coordination chemistry highlights the potential of such compounds in creating selective sensors or extraction agents for specific anions. This application is vital in environmental chemistry and analytical methods for detecting and quantifying pollutants (Wu, Huang, Xia, Yang, & Janiak, 2007).
Anticancer Research
Diaryl urea derivatives, including those structurally related to "this compound," have been synthesized and evaluated for their anticancer activity. These studies are fundamental in medicinal chemistry for developing new therapeutic agents targeting specific cancer cell lines (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-6-10-16(14(13)2)19-17(20)18-11-12-21-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJFOASUMJZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)


![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)
![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)
